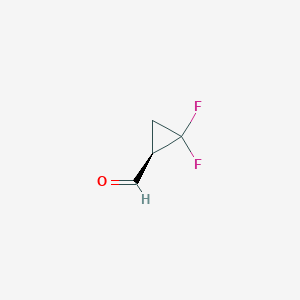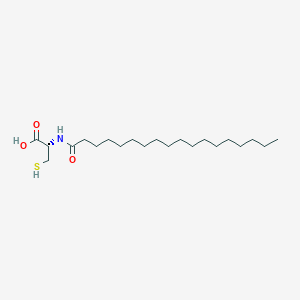
N-(1-Oxooctadecyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Stearoyl-L-cysteine: is a compound derived from the amino acid L-cysteine and stearic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its surface-active properties and is often used as an emulsifying agent, surfactant, and stabilizer in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. In the second step, stearoyl chloride reacts with L-cysteine in the presence of a base such as sodium hydroxide to form N-Stearoyl-L-cysteine .
Industrial Production Methods: Industrial production of N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced analytical techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to characterize and confirm the identity of the product .
化学反应分析
Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group in L-cysteine to a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The amino group in L-cysteine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various substituted derivatives of N-Stearoyl-L-cysteine.
科学研究应用
N-Stearoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Industry: Utilized in the production of pharmaceuticals and industrial chemicals.
作用机制
The mechanism of action of N-Stearoyl-L-cysteine involves its ability to reduce oxidative stress and inhibit lipid peroxidation. This compound acts as a neuroprotective agent by scavenging free radicals and protecting brain cells from damage. It also plays a role in maintaining cellular integrity by preventing the depletion of glutathione, a crucial antioxidant in the body .
相似化合物的比较
- N-Stearoyl-L-tyrosine
- N-Stearoyl-L-serine
- N-Stearoyl-L-threonine
Comparison: N-Stearoyl-L-cysteine is unique due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids like N-Stearoyl-L-tyrosine, N-Stearoyl-L-serine, and N-Stearoyl-L-threonine also exhibit neuroprotective activity, the presence of the thiol group in N-Stearoyl-L-cysteine enhances its antioxidant capabilities .
属性
分子式 |
C21H41NO3S |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI 键 |
VJUDNRUDRQLCDX-LJQANCHMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


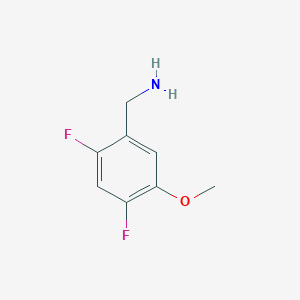
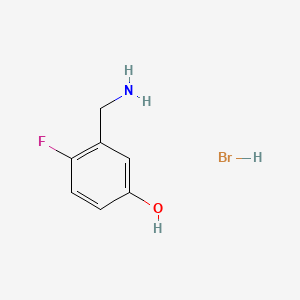
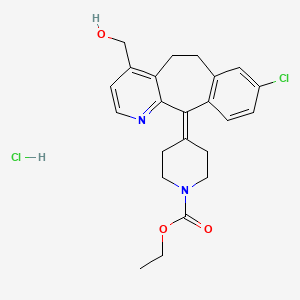
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

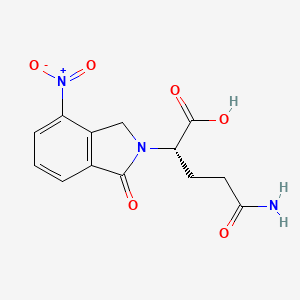
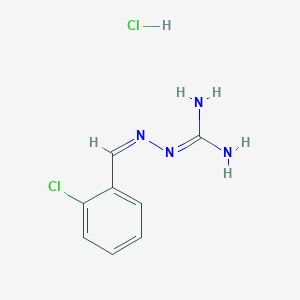



![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
